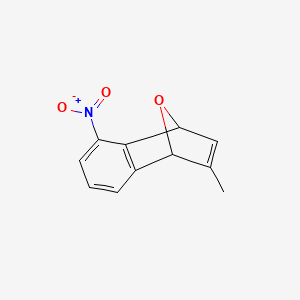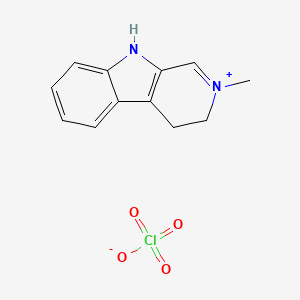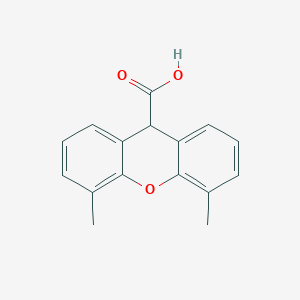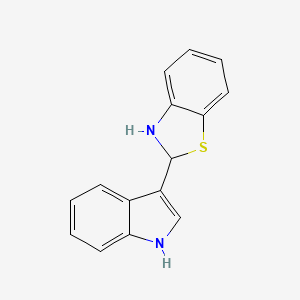
4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one is a complex organic compound that features a bromine atom, a hydroxyl group, and a phenyl group attached to an azetidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one typically involves the electrophilic addition of bromine to a precursor compound. One common method is the addition of BrOH to a styryl sulfoxide derivative, resulting in the formation of the bromohydrin intermediate. This intermediate can then undergo further reactions to form the desired azetidinone compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those described above. The process would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom with a hydroxyl group would yield a diol.
科学的研究の応用
4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and hydroxyl groups play key roles in these interactions, potentially leading to the inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
1-Bromo-2-hydroxy-2-phenylethyl p-tolyl sulfoxide: A related compound with similar structural features but different functional groups.
2-Bromo-3-hydroxy-3-phenylpropanoic acid: Another compound with a bromine and hydroxyl group attached to a phenyl ring.
Uniqueness
4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one is unique due to its azetidinone ring structure, which imparts distinct chemical and biological properties
特性
| 112256-23-2 | |
分子式 |
C13H16BrNO2 |
分子量 |
298.18 g/mol |
IUPAC名 |
4-(1-bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one |
InChI |
InChI=1S/C13H16BrNO2/c1-2-9-11(15-13(9)17)10(14)12(16)8-6-4-3-5-7-8/h3-7,9-12,16H,2H2,1H3,(H,15,17) |
InChIキー |
FDALKGSHTRRKHK-UHFFFAOYSA-N |
正規SMILES |
CCC1C(NC1=O)C(C(C2=CC=CC=C2)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



phosphoryl}propanoic acid](/img/structure/B14315106.png)
![11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid](/img/structure/B14315112.png)



![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)
